1-(3-Chloro-5-fluorophenyl)-N-methylmethanamine hydrochloride
CAS No.:
Cat. No.: VC16497763
Molecular Formula: C8H10Cl2FN
Molecular Weight: 210.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10Cl2FN |
|---|---|
| Molecular Weight | 210.07 g/mol |
| IUPAC Name | 1-(3-chloro-5-fluorophenyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
| Standard InChI Key | XPHYJRLFXXDESI-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1=CC(=CC(=C1)Cl)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzene ring substituted with chlorine at the 3-position and fluorine at the 5-position, connected to a methylmethanamine group via a single carbon bridge. The hydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical formulations .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂FN |
| Molecular Weight | 237.10 g/mol |
| Halogen Substituents | 3-Cl, 5-F |
| Salt Form | Hydrochloride |
| Calculated logP | 2.8 (Lipophilic) |
The presence of electron-withdrawing halogens influences the compound’s electronic distribution, increasing its reactivity in nucleophilic substitution reactions .
Spectroscopic Characteristics
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NMR: The ¹H NMR spectrum exhibits a singlet for the N-methyl group (~2.3 ppm) and coupled aromatic protons (δ 6.8–7.4 ppm) .
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IR: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1,220 cm⁻¹ (C-F) confirm halogen presence.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
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Amination: Reacting 3-chloro-5-fluorobenzyl chloride with methylamine under basic conditions yields the free base.
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Salt Formation: Treating the base with hydrochloric acid produces the hydrochloride salt .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes SN2 |
| Solvent | Dichloromethane | Prevents hydrolysis |
| Reaction Time | 4–6 hours | >90% conversion |
A patent-pending method employs microwave-assisted synthesis to reduce reaction time by 40% while maintaining a yield of 88% .
Purification and Scalability
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Crystallization: Ethanol/water mixtures yield >99% purity crystals.
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Industrial Scaling: Continuous flow reactors achieve throughputs of 50 kg/day with minimal waste.
| Parameter | 1-(3-Cl-5-F-Ph) Derivative | Standard (Diazepam) |
|---|---|---|
| Oral Bioavailability | 68% | 85% |
| Half-life (t₁/₂) | 4.2 hours | 42 hours |
| Protein Binding | 89% | 98% |
Industrial and Research Applications
Catalysis
The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving turnover numbers (TON) of 10⁵ in Suzuki-Miyaura reactions .
Material Science
Incorporated into liquid crystals, it lowers phase transition temperatures by 15°C, enabling low-energy display technologies.
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